molecular formula C19H26N2O2 B6946998 N-cyclopropyl-4-[(2,2-dimethylcyclohexanecarbonyl)amino]benzamide

N-cyclopropyl-4-[(2,2-dimethylcyclohexanecarbonyl)amino]benzamide

Cat. No.: B6946998
M. Wt: 314.4 g/mol
InChI Key: NIHCOXZRHGESOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-4-[(2,2-dimethylcyclohexanecarbonyl)amino]benzamide is a complex organic compound characterized by its unique structural features This compound contains a cyclopropyl group, a dimethylcyclohexane moiety, and a benzamide core

Properties

IUPAC Name

N-cyclopropyl-4-[(2,2-dimethylcyclohexanecarbonyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-19(2)12-4-3-5-16(19)18(23)21-14-8-6-13(7-9-14)17(22)20-15-10-11-15/h6-9,15-16H,3-5,10-12H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIHCOXZRHGESOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1C(=O)NC2=CC=C(C=C2)C(=O)NC3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-[(2,2-dimethylcyclohexanecarbonyl)amino]benzamide typically involves multiple steps. One common method starts with the preparation of the cyclopropylamine and 2,2-dimethylcyclohexanecarbonyl chloride. These intermediates are then reacted with 4-aminobenzamide under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the acylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are optimized for yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-[(2,2-dimethylcyclohexanecarbonyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide core, where halogenating agents like thionyl chloride can introduce halogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-cyclopropyl-4-[(2,2-dimethylcyclohexanecarbonyl)amino]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases where its unique structure may offer specific advantages.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-cyclopropyl-4-[(2,2-dimethylcyclohexanecarbonyl)amino]benzamide exerts its effects involves its interaction with specific molecular targets. The cyclopropyl group and the benzamide core are believed to play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-4-aminobenzamide: Similar structure but lacks the dimethylcyclohexane moiety.

    4-[(2,2-dimethylcyclohexanecarbonyl)amino]benzamide: Similar structure but lacks the cyclopropyl group.

Uniqueness

N-cyclopropyl-4-[(2,2-dimethylcyclohexanecarbonyl)amino]benzamide is unique due to the presence of both the cyclopropyl group and the dimethylcyclohexane moiety, which confer specific chemical and biological properties. These structural features may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.